2-(Azidomethyl)morpholine hydrochloride
Description
Significance of Morpholine (B109124) as a Heterocyclic Scaffold in Contemporary Organic Synthesis
Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern organic and medicinal chemistry. nih.gove3s-conferences.org Its prevalence in a wide array of pharmaceuticals and biologically active compounds underscores its importance as a "privileged scaffold." nih.govresearchgate.net The inclusion of the morpholine ring in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govresearchgate.net
The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, rendering it less basic than analogous cyclic amines like piperidine. rsc.org This modulation of basicity is a key feature that medicinal chemists exploit to fine-tune the properties of drug candidates. nih.gov Furthermore, the chair conformation of the morpholine ring provides a defined three-dimensional structure that can be strategically utilized in the design of molecules that interact with specific biological targets. researchgate.net
The synthetic accessibility of morpholine and its derivatives further enhances its utility. A variety of synthetic methods have been developed for the construction and functionalization of the morpholine ring, allowing for the creation of diverse molecular libraries for drug discovery and other applications. researchgate.netresearchgate.net
Table 1: Examples of Commercially Available Drugs Containing the Morpholine Scaffold
| Drug Name | Therapeutic Class | Role of Morpholine Moiety |
| Linezolid | Antibiotic | Part of the core pharmacophore, contributing to its antibacterial activity. |
| Gefitinib | Anticancer | A key structural component that interacts with the target enzyme. |
| Aprepitant | Antiemetic | Contributes to the molecule's ability to cross the blood-brain barrier. |
Strategic Importance of the Azide (B81097) Functionality in Modern Chemical Transformations
The azide group (-N₃) is a compact, high-energy functional group that has become indispensable in modern organic synthesis due to its diverse reactivity. nih.govresearchgate.net While the energetic nature of azides requires careful handling, their synthetic versatility is unparalleled. One of the most significant applications of the azide functionality is in the realm of "click chemistry," a concept introduced by K.B. Sharpless that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. researchgate.net
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide and a terminal alkyne react to form a stable 1,2,3-triazole ring. researchgate.net This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for the synthesis of complex molecules and for bioconjugation applications. nih.govnih.gov
Beyond click chemistry, the azide group can be readily transformed into other important functional groups. For instance, azides can be reduced to primary amines via methods such as the Staudinger reaction or catalytic hydrogenation. This transformation provides a mild and efficient way to introduce an amino group into a molecule. The azide moiety is also a key participant in various bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.orgbiosyn.com This has led to the development of azide-containing probes for imaging and studying biological processes in real-time. rsc.orgbiosyn.com
Structural Attributes and Research Relevance of 2-(Azidomethyl)morpholine (B1661563) Hydrochloride in Synthetic Methodologies
2-(Azidomethyl)morpholine hydrochloride combines the structural stability and favorable physicochemical properties of the morpholine scaffold with the versatile reactivity of the azide group. The hydrochloride salt form enhances the compound's water solubility and stability, making it easier to handle and use in aqueous reaction media.
The core structure consists of a morpholine ring substituted at the 2-position with an azidomethyl group (-CH₂N₃). The presence of the azidomethyl group opens up a wide range of possibilities for further chemical modification. A plausible synthetic route to this compound would involve the initial preparation of 2-(hydroxymethyl)morpholine, which can then be converted to a derivative with a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with an azide salt, such as sodium azide, would yield 2-(azidomethyl)morpholine. Finally, treatment with hydrochloric acid would afford the hydrochloride salt. researchgate.netjocpr.com
The primary research relevance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a secondary amine within the morpholine ring and a reactive azide group, allows for sequential or orthogonal functionalization.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Class |
| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole-linked morpholine derivatives |
| Azide | Staudinger Reaction/Ligation | Amine or amide-linked morpholine derivatives |
| Azide | Reduction (e.g., catalytic hydrogenation) | 2-(Aminomethyl)morpholine (B111239) derivatives |
| Morpholine Nitrogen | N-Alkylation, N-Acylation, N-Arylation | N-Substituted 2-(azidomethyl)morpholine derivatives |
Overview of Research Trajectories for this compound
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its potential research trajectories can be inferred from the well-established chemistry of its constituent functional groups.
A primary area of investigation would be its application in medicinal chemistry . The morpholine scaffold is a proven pharmacophore, and the ability to introduce a wide variety of substituents via the azide handle using click chemistry makes this compound an attractive starting point for the synthesis of new drug candidates. nih.gove3s-conferences.org The resulting triazole-linked morpholine derivatives could be screened for a range of biological activities, including anticancer, antibacterial, and antiviral properties.
In the field of bioorthogonal chemistry , 2-(azidomethyl)morpholine could serve as a valuable reagent for the development of chemical probes. rsc.orgbiosyn.com By attaching a fluorescent dye or other reporter molecule to the morpholine nitrogen, the resulting azide-containing probe could be used to label and visualize alkyne-modified biomolecules within living cells. rsc.org
Furthermore, in materials science , the ability of the azide group to participate in cycloaddition reactions could be exploited for the synthesis of novel polymers and functional materials. For example, 2-(azidomethyl)morpholine could be used as a monomer or a cross-linking agent in the preparation of polymers with tailored properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(azidomethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c6-9-8-4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNMBOOGKNFQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 2 Azidomethyl Morpholine Hydrochloride
[3+2] Cycloaddition Reactions (Click Chemistry)
The azide (B81097) functional group is a quintessential 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. This class of reactions provides a powerful and efficient method for the construction of five-membered heterocyclic rings, most notably 1,2,3-triazoles.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction, a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.govrsc.org This reaction unites an azide, such as 2-(azidomethyl)morpholine (B1661563), with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov The process is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, which requires higher temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. nih.gov The coordination of the organic azide to this copper center facilitates a sequence of steps that culminates in the formation of the stable triazole ring. nih.gov A variety of copper sources can be used, including Cu(I) salts (e.g., CuI, CuBr) or, more commonly, a Cu(II) salt (like CuSO₄·5H₂O) with an in-situ reducing agent such as sodium ascorbate. nih.govresearchgate.net The reaction proceeds under mild conditions, often at room temperature, and is compatible with numerous solvents, including aqueous media. nih.gov
The reaction of 2-(azidomethyl)morpholine with various terminal alkynes under CuAAC conditions provides a straightforward route to a diverse library of morpholine-containing triazole derivatives. The morpholine (B109124) moiety often imparts favorable pharmacokinetic properties in medicinal chemistry applications. researchgate.netresearchgate.net
| Alkyne Reactant | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | Room Temp | >95% | nih.gov |
| Propargyl alcohol | CuI | CH₂Cl₂ / H₂O | Room Temp | High | nih.gov |
| 1-Ethynylcyclohexene | Cu(I) phenylacetylide | CH₂Cl₂ | Room Temp | Good | mdpi.com |
| Dimethyl acetylenedicarboxylate (B1228247) (internal alkyne) | NHC-based Cu(I) complex | CH₂Cl₂ | Room Temp | 96% | mdpi.com |
| para-Trifluoromethyl-phenylacetylene | NHC-based Cu(I) complex (50 ppm) | Neat | Room Temp | >90% | nih.gov |
Beyond alkynes, azides can also undergo cycloaddition with alkenes (enes). This reaction typically yields Δ²-1,2,3-triazoline rings. A relevant example involves the reaction of enamines, which are electron-rich alkenes, with organic azides. For instance, the 1,3-dipolar cycloaddition between 1-morpholinocyclopentene and various aryl azides proceeds at room temperature to afford bicyclic Δ²-1,2,3-triazolines. The yields of these reactions are dependent on the specific structures of both the enamine and the azide. The resulting triazoline ring can sometimes be unstable and may undergo further transformations, such as elimination of the amine moiety or rearrangement.
A key advantage of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.comrsc.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which lacks regiocontrol and yields a mixture of 1,4- and 1,5-regioisomers, with the energy barriers for both pathways being nearly equivalent. nih.gov The regioselectivity of the CuAAC is a direct consequence of the stepwise mechanism involving copper-acetylide intermediates, which directs the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne. nih.gov
When the reacting partners possess chiral centers, the potential for diastereoselectivity arises. The compound 2-(Azidomethyl)morpholine is chiral, with a stereocenter at the C2 position of the morpholine ring. During a cycloaddition reaction with a prochiral or chiral alkyne, this inherent chirality can influence the formation of new stereocenters, potentially leading to a preference for one diastereomer over another. nih.gov The synthesis of functionalized prolines through diastereoselective 1,3-dipolar cycloadditions using chiral precursors demonstrates that high levels of stereocontrol can be achieved in such reactions. sciforum.net The degree of diastereoselectivity would depend on the specific substrates, catalyst, and reaction conditions employed. nih.govrsc.org
Nucleophilic Reactivity of the Azidomethyl Group in Other Functionalization Reactions
While the primary reactivity of the azidomethyl group is as a 1,3-dipole in cycloadditions, it can undergo other important transformations. The most significant of these is the reduction of the azide to a primary amine. This conversion is a fundamental functional group transformation in organic synthesis. The resulting 2-(aminomethyl)morpholine (B111239) is a valuable building block, containing a primary amine that can be used for amide bond formation, reductive amination, or the synthesis of other nitrogen-containing heterocycles. Common methods for azide reduction include catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), reduction with phosphines like triphenylphosphine (B44618) via the Staudinger reaction, or using metal hydrides such as lithium aluminum hydride.
Transformations Involving the Morpholine Ring System
The morpholine ring itself is generally stable, but its synthesis often involves key chemical transformations where the ring is constructed from acyclic or different heterocyclic precursors. organic-chemistry.org
A common and effective strategy for synthesizing 2-substituted morpholines, including 2-(azidomethyl)morpholine, involves the nucleophilic ring-opening of strained three-membered rings like epoxides or aziridines. clockss.orgresearchgate.netthieme-connect.de In this approach, the azide functional group is introduced by using an azide salt, such as sodium azide (NaN₃), as the nucleophile.
The reaction of a terminal epoxide with sodium azide regioselectively opens the ring to yield a β-azido alcohol. researchgate.net This intermediate can then be cyclized under appropriate conditions (e.g., by converting the hydroxyl into a good leaving group followed by intramolecular N-alkylation) to form the 2-(azidomethyl)morpholine ring. Similarly, the ring-opening of an N-activated aziridine (B145994) with an azide nucleophile can produce a β-azido amine, another key precursor for cyclization into the desired morpholine product. researchgate.netnih.govbeilstein-journals.org These ring-opening reactions are highly regioselective and provide a reliable method for installing the necessary functionalities for the subsequent construction of the morpholine heterocycle. researchgate.netresearchgate.net
| Precursor | Nucleophile | Typical Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Terminal Epoxide | N₃⁻ | NaN₃, Oxone® | β-Azido alcohol | researchgate.net |
| N-Activated Aziridine | N₃⁻ | NaN₃, Lewis Acid | β-Azido amine | nih.gov |
| meso-Epoxide (Desymmetrization) | N₃⁻ | NaN₃, Chiral Catalyst | Chiral β-Azido alcohol | thieme-connect.de |
| N-Tosyl Aziridine | N₃⁻ | NaN₃, NH₄Cl | β-Azido amine | clockss.org |
Morpholine-Mediated Reactions and their Chemical Outcomes
Following a comprehensive review of scientific literature and chemical databases, no specific research detailing morpholine-mediated reactions involving 2-(Azidomethyl)morpholine hydrochloride has been identified. The existing literature primarily focuses on the synthesis of substituted morpholines and their applications as building blocks in medicinal chemistry.
General reactions of the morpholine moiety are well-documented. As a secondary amine, the nitrogen atom in the morpholine ring is nucleophilic and can participate in various chemical transformations. These include N-alkylation, N-acylation, N-arylation, and the formation of enamines. The ether oxygen within the morpholine ring renders the nitrogen less basic and nucleophilic compared to similar cyclic amines like piperidine.
However, specific studies detailing reactions where the morpholine ring of this compound itself acts as a mediator or participating nucleophile in a transformation leading to specific chemical outcomes are not available in the reviewed sources. Research literature does describe the synthesis of related compounds, such as (R)-2-(Azidomethyl)morpholine-4-carboxylic acid tert-butyl ester, but these describe the formation of the azidomethyl group rather than a reaction mediated by the morpholine structure. googleapis.com
Due to the absence of specific data on the morpholine-mediated reactions of this compound, a detailed discussion of their chemical outcomes and relevant data tables cannot be provided at this time. Further experimental research would be required to explore and characterize this specific area of its chemical reactivity.
Applications of 2 Azidomethyl Morpholine Hydrochloride in Advanced Organic Synthesis
Construction of Complex Heterocyclic Architectures
The dual functionality of the morpholine (B109124) scaffold and the reactive azide (B81097) group in 2-(azidomethyl)morpholine (B1661563) and related precursors makes it an ideal starting point for synthesizing intricate heterocyclic systems. This is particularly evident in its application to forming fused and spirocyclic structures, which are of significant interest in drug discovery due to their three-dimensional complexity.
Synthesis of Morpholine-Fused Triazoles and Spirooxindoles
The azide group is a key participant in Huisgen 1,3-dipolar cycloadditions, commonly known as "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and regioselective, making it a favored strategy for linking molecular fragments. In the context of 2-(azidomethyl)morpholine, the azide is positioned to react intramolecularly with a tethered alkyne, leading to the formation of morpholine-fused triazole systems.
Research has demonstrated a two-step methodology to create chiral morpholine-fused triazolyl heterocycles. researchgate.net This process begins with the transformation of carbohydrate-based alkynes into their corresponding triazolyl azido (B1232118) alcohols by reaction with epichlorohydrin (B41342) and sodium azide. researchgate.net Subsequent O-propargylation of the alcohol, followed by a metal-free intramolecular Huisgen cycloaddition, yields the desired morpholine-fused triazole. researchgate.netnih.gov This intramolecular cyclization is a powerful method for rapidly assembling structurally diverse, tricyclic 1,2,3-triazoles. semanticscholar.org
A similar strategy is employed for the synthesis of complex spirooxindoles, a class of compounds with significant biological activity. The synthesis of spirooxindole-derived morpholine-fused-1,2,3-triazoles involves the ring-opening of an isatin (B1672199) spiro-epoxide with an azide nucleophile. This is followed by sequential O-propargylation and an intramolecular 1,3-dipolar cycloaddition reaction to construct the final complex heterocyclic architecture. nih.govresearchgate.netrsc.orgacs.orgmdpi.com
Table 1: Representative Synthesis of Morpholine-Fused Heterocycles
| Starting Material Class | Key Reaction Sequence | Resulting Heterocycle |
|---|---|---|
| Triazolyl Azido Alcohols | O-propargylation, Intramolecular 1,3-dipolar cycloaddition | Morpholine-Fused Triazole |
| Isatin Spiro-Epoxides | Azide ring-opening, O-propargylation, Intramolecular 1,3-dipolar cycloaddition | Spirooxindole-Morpholine-Fused Triazole |
Integration into Polycyclic and Dendritic Scaffold Construction
The utility of azidomethyl morpholine-containing intermediates extends to the construction of larger, more complex molecular frameworks. Precursors such as 1,5-disubstituted 1,2,3-triazole fused azidomethyl morpholines serve as building blocks for the synthesis of unique polytriazoles. nih.gov These molecules can be designed to form linear or branched "dendritic" structures. nih.gov For instance, reacting a morpholine-fused triazole equipped with a reactive azido group with another functionalized triazole can lead to dimeric and higher-order polycyclic systems. nih.gov This strategy leverages stable, functionalized polyols to generate the requisite azido-alkyne precursors in situ, avoiding the need to handle potentially unstable intermediates. nih.gov
Development of Novel Synthetic Reagents and Intermediates for Downstream Synthesis
2-(Azidomethyl)morpholine hydrochloride is not only a precursor for complex final targets but also serves as a valuable intermediate for creating other synthetic reagents. The azide moiety is a versatile functional group that can be readily transformed. For example, it can be reduced to a primary amine, which can then undergo a wide range of subsequent reactions such as amidation, alkylation, or sulfonylation.
This chemical handle allows the morpholine scaffold to be incorporated into larger molecules as a solubilizing group or a pharmacophoric element. The development of synthetic routes that allow for late-stage functionalization are particularly valuable, enabling the creation of diverse compound libraries from a common intermediate. nih.gov The morpholine unit is a common motif in medicinal chemistry, and its facile introduction via intermediates like 2-(azidomethyl)morpholine is a key strategy in drug design. nih.gov
Utilization in Diversity-Oriented Synthesis and Compound Library Assembly
Diversity-oriented synthesis (DOS) aims to populate chemical space with structurally diverse and complex molecules for biological screening. frontiersin.orgcam.ac.uknih.gov The morpholine scaffold is an excellent core for DOS due to its favorable physicochemical properties and its presence in numerous bioactive compounds. researchgate.netmdpi.com
2-(Azidomethyl)morpholine and related building blocks are ideally suited for DOS strategies. The azide group provides a reliable reaction handle for combinatorial chemistry, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for the rapid assembly of a large library of compounds by reacting the morpholine building block with a diverse collection of alkynes. This "build/couple/pair" approach, where functionalized building blocks are systematically combined, allows for the generation of extensive libraries of morpholine-containing compounds with varied appendages, stereochemistry, and core scaffolds. researchgate.netmdpi.com Such libraries are instrumental in screening for new drug leads and chemical probes to investigate biological pathways. nih.govfrontiersin.org
Mechanistic Investigations of Reactions Involving 2 Azidomethyl Morpholine Hydrochloride
Elucidation of Azide-Alkyne Cycloaddition Mechanisms (e.g., Concerted vs. Stepwise)
The reaction between an azide (B81097), such as 2-(azidomethyl)morpholine (B1661563), and an alkyne to form a 1,2,3-triazole ring is a cornerstone of click chemistry. organic-chemistry.orgnih.gov The mechanism of this transformation can vary significantly depending on the reaction conditions, primarily distinguishing between a concerted thermal process and a stepwise metal-catalyzed pathway. organic-chemistry.orgwikipedia.org
The thermal Huisgen 1,3-dipolar cycloaddition proceeds through a concerted mechanism. wikipedia.org In this pathway, the azide 1,3-dipole and the alkyne dipolarophile approach each other in a single, highly ordered transition state, leading to the formation of the triazole ring. A significant drawback of the thermal process is that it often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-disubstituted regioisomers when asymmetric alkynes are used. organic-chemistry.orgwikipedia.org Kinetic studies of bulk azide-alkyne cycloadditions have shown large negative activation entropies, which is a strong indicator of a concerted mechanism. researchgate.net
In contrast, the more widely used metal-catalyzed azide-alkyne cycloadditions (AAC) are multi-step processes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction and proceeds via a stepwise mechanism that is formally not a 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org This reaction exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org Mechanistic studies and DFT calculations suggest the cycle involves the formation of a copper-acetylide intermediate. organic-chemistry.org This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle, which subsequently rearranges and, after protonolysis, releases the triazole product and regenerates the catalyst. organic-chemistry.orgnih.gov
Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) also follow a stepwise pathway but yield the opposite 1,5-regioisomer. organic-chemistry.orgwikipedia.org The proposed mechanism for RuAAC does not involve a metal-acetylide intermediate. Instead, it is believed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to furnish the 1,5-triazole. organic-chemistry.org Other metals, such as nickel and silver, have also been shown to catalyze this reaction, each with its own distinct stepwise mechanistic features. wikipedia.orgrsc.org
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
|---|---|---|---|
| Mechanism Type | Concerted | Stepwise | Stepwise |
| Key Intermediate | Single Transition State | Copper-acetylide, 6-membered metallacycle | Ruthenacycle |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | 1,4-isomer exclusively | 1,5-isomer exclusively |
| Reaction Conditions | Elevated temperatures | Mild (e.g., room temperature), often aqueous | Varies, tolerates internal alkynes |
Mechanistic Pathways of Nucleophilic Substitutions Leading to Azidomethyl Compounds
The synthesis of 2-(azidomethyl)morpholine invariably involves a step where the azide functional group is introduced onto the methyl substituent at the C2 position of the morpholine (B109124) ring. This transformation is typically achieved via a nucleophilic substitution reaction, where the azide anion (N₃⁻) serves as the nucleophile.
The most common mechanistic pathway for this process is a bimolecular nucleophilic substitution (Sₙ2). This mechanism involves the backside attack of the azide nucleophile on a carbon atom bearing a suitable leaving group, such as a halide (e.g., bromide, chloride) or a sulfonate ester (e.g., tosylate, mesylate). For the synthesis of 2-(azidomethyl)morpholine, a precursor such as 2-(bromomethyl)morpholine (B3243962) or 2-(tosyloxymethyl)morpholine would be used.
The reaction proceeds in a single, concerted step where the carbon-nucleophile (C-N₃) bond is formed simultaneously as the carbon-leaving group (C-X) bond is broken. This process leads to an inversion of stereochemistry at the carbon center if it is chiral. The efficiency of the Sₙ2 reaction is dependent on several factors, including the nature of the leaving group (tosylates are generally better than bromides, which are better than chlorides), the solvent (polar aprotic solvents like DMF or DMSO are preferred), and the absence of steric hindrance around the reaction center.
Documented syntheses of related azidomethyl compounds confirm this mechanistic pathway. For instance, the preparation of 2-(azidomethyl)oxazoles has been achieved by treating 2-(bromomethyl)oxazoles with sodium azide in an aqueous medium, a classic example of nucleophilic displacement. nih.gov Similarly, peptide-based macrocycles have been synthesized by treating a precursor bearing a bromoacetyl group with sodium azide in DMF to yield the corresponding azido (B1232118) compound. nih.gov
| Factor | Influence on Mechanism and Outcome | Typical Reagents/Conditions |
|---|---|---|
| Substrate | Primary halides or sulfonates are ideal as they minimize steric hindrance for backside attack. | 2-(Halomethyl)morpholine, 2-(Tosyloxymethyl)morpholine |
| Nucleophile | Azide anion (N₃⁻) is a good nucleophile. | Sodium azide (NaN₃), Trimethylsilyl azide (TMSN₃) |
| Leaving Group | A good leaving group is essential for the reaction to proceed efficiently. | -Br, -Cl, -OTs (tosylate), -OMs (mesylate) |
| Solvent | Polar aprotic solvents stabilize the transition state and solvate the cation of the azide salt, enhancing the nucleophilicity of the azide anion. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |
Studies on Morpholine-Assisted Reaction Mechanisms and Intermediates
The morpholine ring is not always a passive spectator in reactions. Its heteroatoms (nitrogen and oxygen) can influence reactivity, participate in reaction mechanisms, and stabilize intermediates. In certain contexts, morpholine can act as a solvent, a base, or even a nucleophilic catalyst that becomes transiently incorporated into a reaction intermediate.
A compelling example of a morpholine-assisted mechanism is found in the transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes and organic azides. beilstein-journals.org In this reaction, morpholine serves as the solvent but also actively participates in the mechanism. Mechanistic studies revealed that the first step is the formation of an addition-elimination intermediate between morpholine and the gem-difluoroalkene. beilstein-journals.org This intermediate is then believed to undergo a [3+2] cycloaddition with an organic azide, ultimately leading to a fully substituted 1,2,3-triazole that incorporates the morpholine moiety at the C4 position. beilstein-journals.org This demonstrates a pathway where the morpholine ring is crucial for activating the substrate prior to the key cycloaddition step.
Furthermore, in palladium-catalyzed reactions designed to form the morpholine ring itself, the stereochemical outcome is dictated by transition states involving the forming heterocycle. For example, the Pd-catalyzed carboamination to synthesize substituted morpholines is proposed to proceed through a syn-aminopalladation of an olefin. The reaction favors a boat-like transition state, which directly controls the cis-stereochemistry of the final morpholine product. nih.gov This illustrates how the conformational preferences and electronic properties of the morpholine structure (or its precursor in the transition state) can direct the course of a reaction. These examples highlight the active role the morpholine scaffold can play in directing reaction pathways and forming unique intermediates.
Computational Chemistry Approaches for 2 Azidomethyl Morpholine Hydrochloride Research
Molecular Modeling and Electronic Structure Calculations for Compound Analysis
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 2-(azidomethyl)morpholine (B1661563) hydrochloride. Electronic structure methods, such as Density Functional Theory (DFT), are employed to model the molecule and predict various characteristics. nih.gov These calculations can provide a deep understanding of the molecule's stability, reactivity, and spectroscopic properties. mdpi.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive. For 2-(azidomethyl)morpholine hydrochloride, these calculations would focus on how the azidomethyl group and the protonated morpholine (B109124) ring influence the electronic distribution and reactivity.
Another valuable tool is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This is crucial for predicting how the molecule will interact with other molecules, including biological targets. For this compound, the MEP would highlight the positive potential around the ammonium (B1175870) group and the negative potential associated with the azide (B81097) group and the oxygen atom of the morpholine ring.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
Note: The data in this table is illustrative and represents the type of information generated from electronic structure calculations.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and the energy barriers associated with a chemical transformation. montclair.edu For this compound, computational methods can be used to explore reactions involving either the azide group or the morpholine ring. For instance, the mechanism of azide-alkyne cycloadditions (a common reaction for azides) or reactions involving the secondary amine of the morpholine can be modeled.
By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. These computational approaches make the study of complex kinetics more feasible and can guide the optimization of reaction conditions. montclair.edu
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-(Azidomethyl)morpholine + Electrophile | [Transition State Complex] | Substituted Morpholine | 25.4 |
Note: The data in this table is hypothetical and serves to illustrate the outputs of reaction mechanism prediction studies.
Conformational Analysis of this compound and its Derivatives
The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to interact with biological targets. The morpholine ring typically exists in a chair conformation, which is energetically more stable than the boat or twist-boat conformations. researchgate.net However, the substituents on the ring can influence the preference for different conformers.
For this compound, the key conformational questions involve the orientation of the azidomethyl group (axial vs. equatorial) and the proton on the nitrogen atom. Computational methods, such as potential energy surface (PES) scanning, can be used to determine the relative energies of different conformers. researchgate.net Studies on similar heterocyclic systems have shown that the relative distribution of conformations can depend on the medium, such as in a pure liquid versus an aqueous solution. researchgate.net The presence of the hydrochloride salt would also influence the conformational preference due to electrostatic interactions and hydrogen bonding. Understanding the preferred conformation is essential as it dictates how the molecule presents its functional groups for interaction.
Table 3: Relative Energies of this compound Conformers
| Conformation of Morpholine Ring | Orientation of Azidomethyl Group | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Chair | Equatorial | 0.00 | 95.2 |
| Chair | Axial | 2.15 | 4.7 |
| Twist-Boat | Equatorial | 5.50 | <0.1 |
Note: This table presents illustrative data based on typical energy differences for substituted morpholine rings.
In Silico Design of Novel 2-(Azidomethyl)morpholine-Based Scaffolds
In silico design techniques leverage computational power to create novel molecules with desired properties. nih.gov The this compound structure can serve as a "scaffold" or starting point for the design of new derivatives. researchgate.net Techniques like scaffold morphing, which involves the gradual modification of a parent compound, can be used to develop new molecules with potentially improved therapeutic profiles. mdpi.com
By using the 2-(azidomethyl)morpholine scaffold, computational chemists can systematically explore a wide range of chemical modifications. For example, the azide group can be replaced with other functional groups, or substituents can be added to different positions on the morpholine ring. Molecular docking simulations can then be used to predict how these newly designed molecules might bind to a specific biological target, such as an enzyme or a receptor. mdpi.com This structure-based drug design approach allows for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This process significantly accelerates the drug discovery pipeline by focusing resources on compounds with the highest probability of success.
Future Research Directions and Perspectives on 2 Azidomethyl Morpholine Hydrochloride
Development of Green Chemistry Approaches for its Synthesis
Future synthetic strategies for 2-(azidomethyl)morpholine (B1661563) hydrochloride are expected to increasingly align with the principles of green chemistry, aiming to reduce the environmental impact of its production. A key focus will be the adoption of greener solvents, avoidance of hazardous reagents, and optimization of reaction conditions to improve energy efficiency. The development of one- or two-step, redox-neutral protocols from readily available starting materials like 1,2-amino alcohols could significantly enhance the sustainability of its synthesis. chemrxiv.orgchemrxiv.org
The application of green chemistry metrics will be crucial in evaluating and comparing the environmental performance of different synthetic routes. nih.gov Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative framework to assess the efficiency and waste generation of a chemical process. pnas.orgresearchgate.netmdpi.com By optimizing these metrics, researchers can design more sustainable and economically viable synthetic pathways. For instance, minimizing the use of solvents and reagents directly improves the E-Factor and PMI of a process. nih.gov
| Green Chemistry Metric | Description | Relevance to Synthesis of 2-(Azidomethyl)morpholine Hydrochloride |
| Atom Economy (AE) | A measure of the efficiency with which atoms from the reactants are incorporated into the desired product. | Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final this compound structure. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Optimizing reactions to achieve high yields and minimize the formation of byproducts, thus increasing the RME. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reactants, solvents, reagents) used to the mass of the final product. | Reducing the overall material input, particularly solvents, to lower the PMI and minimize waste. nih.gov |
| E-Factor | The ratio of the mass of waste generated to the mass of the product. | Aiming for a low E-Factor by designing high-yielding reactions with minimal byproduct formation and solvent usage. nih.gov |
Future research in this area will likely focus on catalytic methods that can proceed under milder conditions and the use of renewable feedstocks. The goal is to develop a synthetic process that is not only efficient and high-yielding but also inherently safer and more environmentally benign. scientificupdate.com
Exploration of Underutilized Reactivity Modes of the Azidomethyl and Morpholine (B109124) Moieties
The chemical versatility of this compound stems from its two key functional groups: the azidomethyl group and the morpholine ring. While some of their reactivities are well-established, future research should focus on exploring their less common transformations to generate novel molecular architectures.
The azidomethyl group is a precursor to highly reactive nitrenes, which can undergo a variety of reactions including C-H insertion and cycloaddition. nih.gov A significant future direction is the controlled generation of these nitrenes to achieve selective functionalization of complex molecules. Furthermore, the azide (B81097) itself can participate in 1,3-dipolar cycloadditions, a cornerstone of "click chemistry," to form triazoles. pnas.org Exploring novel cycloaddition partners and catalytic systems will broaden the scope of accessible derivatives.
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for enhancing the physicochemical and pharmacokinetic properties of drug candidates. sci-hub.senih.govnih.govnih.gov Its presence can improve aqueous solubility, metabolic stability, and target binding. nih.govbiosynce.com Future research should investigate how the morpholine ring in this specific compound can be further functionalized. For example, exploring reactions at the nitrogen atom or on the ring itself could lead to new classes of compounds with unique biological activities. researchgate.net The morpholine scaffold is a versatile building block in the synthesis of a wide range of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. nih.gove3s-conferences.org
| Moiety | Potential Reactivity to Explore | Potential Applications |
| Azidomethyl | Controlled nitrene generation and insertion reactions. | Late-stage functionalization of complex molecules. |
| Novel 1,3-dipolar cycloadditions. | Synthesis of novel triazole-containing compounds with potential biological activity. | |
| Morpholine | N-functionalization and ring-opening reactions. | Creation of new derivatives with altered physicochemical properties for drug discovery. researchgate.net |
| Use as a chiral auxiliary in asymmetric synthesis. | Development of stereoselective synthetic methodologies. |
By exploring these underutilized reactivity modes, chemists can expand the synthetic utility of this compound beyond its current applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the safer, more efficient, and scalable production of this compound and its derivatives. researchgate.net Organic azides are known to be potentially explosive, and their handling in traditional batch processes poses safety risks, especially on a larger scale. cam.ac.uk Flow chemistry mitigates these risks by performing reactions in small, continuously flowing streams, which minimizes the volume of hazardous material at any given time and allows for better control over reaction parameters. cam.ac.ukacs.org
Automated flow chemistry systems can accelerate the discovery and optimization of new reactions and synthetic routes. syrris.com These platforms enable high-throughput screening of reaction conditions, leading to rapid identification of optimal parameters for yield and purity. researchgate.net This is particularly advantageous for multistep syntheses, where intermediates can be generated and used in subsequent steps without isolation, a concept known as telescoping. syrris.com The use of immobilized reagents and catalysts in flow reactors can further simplify purification processes. cam.ac.uk
| Technology | Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety in handling potentially explosive azide intermediates. cam.ac.ukacs.org Precise control over reaction temperature, pressure, and mixing. |
| Automated Synthesis | High-throughput screening of reaction conditions for rapid optimization. researchgate.net Enables the creation of libraries of derivatives for biological screening. syrris.com |
| Integrated Platforms | Enables multistep, telescoped syntheses without intermediate isolation. syrris.com Facilitates scalable and reproducible production from lab to industrial scale. |
Future research will likely focus on developing dedicated flow chemistry modules for the synthesis of azides and their subsequent transformations. cam.ac.ukrsc.org The combination of flow chemistry with artificial intelligence and machine learning algorithms could further revolutionize the synthesis of complex molecules, enabling predictive modeling of reaction outcomes and autonomous optimization of synthetic pathways. syrris.com
Advanced Spectroscopic and Chromatographic Characterization Techniques for Novel Derivatives
As new derivatives of this compound are synthesized, the development and application of advanced analytical techniques for their characterization will be paramount. A combination of spectroscopic and chromatographic methods will be necessary to unambiguously determine their structure, purity, and stereochemistry.
In the realm of spectroscopy , advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will be essential for elucidating the complex structures of novel derivatives. Fourier-transform infrared (FTIR) and Raman spectroscopy will be used to confirm the presence of key functional groups, such as the azide and morpholine moieties. nih.gov High-resolution mass spectrometry (HRMS) will provide accurate mass measurements to confirm molecular formulas.
For chromatography , the development of robust and sensitive methods for the analysis of azide-containing compounds is a key research area. High-performance liquid chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), will be the workhorse for purity determination and reaction monitoring. chromatographyonline.com Given the potential for trace-level impurities, methods with low limits of detection will be crucial. researchgate.net Ion chromatography can also be employed for the determination of the azide anion. mdpi.com Chiral chromatography will be indispensable for the separation and analysis of enantiomers, which is critical for pharmaceutical applications where stereochemistry often dictates biological activity.
| Analytical Technique | Application for this compound Derivatives |
| Advanced NMR (2D) | Detailed structural elucidation of complex derivatives. |
| FTIR/Raman Spectroscopy | Confirmation of functional groups and monitoring of reactions. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of molecular formulas. |
| HPLC and LC-MS | Purity assessment, reaction monitoring, and impurity profiling. chromatographyonline.com |
| Ion Chromatography | Quantification of azide anion. mdpi.comhelixchrom.com |
| Chiral Chromatography | Separation and analysis of enantiomers. |
Future research in this area will likely involve the development of hyphenated techniques that combine the separation power of chromatography with the detailed structural information from spectroscopy, such as LC-NMR. Additionally, the use of computational chemistry to predict spectroscopic properties will aid in the characterization of novel compounds. nih.gov
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-(Azidomethyl)morpholine hydrochloride?
A: The compound is typically synthesized via nucleophilic substitution or azide-alkyne cycloaddition. For example, morpholine derivatives can undergo alkylation with azide-containing reagents. A patent (Example 150) describes a multi-step synthesis involving intermediates like 4-(2-chloroethyl)morpholine hydrochloride, followed by azide substitution under controlled conditions . Key steps include:
- Step 1: Alkylation of morpholine with a chlorinated precursor.
- Step 2: Azide introduction using sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Purification: Column chromatography or recrystallization to isolate the hydrochloride salt.
Data Table:
| Intermediate | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| 4-(Chloroethyl)morpholine | NaN₃, DMF, 70°C | ~65% |
Advanced Synthesis
Q. Q: What challenges arise in optimizing the synthesis yield of this compound, particularly with the azide group?
A: The azide group’s thermal instability and potential for explosive side reactions necessitate careful optimization:
- Temperature Control: Reactions exceeding 80°C risk decomposition; microwave-assisted synthesis at lower temperatures (50–60°C) improves safety .
- By-Product Management: Trace hydrazoic acid (HN₃) requires neutralization with aqueous bicarbonate .
- Solvent Selection: Polar solvents (e.g., acetonitrile) reduce side reactions compared to DMF .
Basic Characterization
Q. Q: Which analytical techniques are critical for characterizing this compound?
A: Key methods include:
- LCMS: Confirms molecular weight (e.g., observed m/z 754 [M+H]⁺ in related morpholine derivatives) .
- HPLC: Validates purity (e.g., retention time: 1.32 minutes under QC-SMD-TFA05 conditions) .
- FT-IR: Identifies azide stretches (~2100 cm⁻¹) and morpholine ring vibrations .
Advanced Spectral Analysis
Q. Q: How can researchers resolve contradictions between NMR and LCMS data for azide-containing morpholine derivatives?
A: Discrepancies often arise from:
- Dynamic Effects: Azide tautomerism may broaden NMR peaks; low-temperature (e.g., 5°C) NMR mitigates this .
- Ionization Artifacts: LCMS adducts (e.g., [M+Na]⁺) complicate mass interpretation; high-resolution MS (HRMS) or tandem MS (MS/MS) clarifies molecular ions .
- Impurity Profiling: Co-eluting impurities in HPLC can skew purity assessments; orthogonal methods (e.g., ion chromatography) validate results .
Stability Assessment
Q. Q: How does this compound degrade under varying pH and temperature conditions?
A: Stability studies reveal:
- pH Sensitivity: Degrades rapidly in acidic conditions (pH < 3) via azide protonation; stable in neutral/basic buffers (pH 7–9) .
- Thermal Stability: Decomposes above 100°C; storage at -20°C in anhydrous solvents (e.g., acetonitrile) extends shelf life .
Data Table:
| Condition | Degradation Rate (t₁/₂) | Major Degradant |
|---|---|---|
| pH 2, 25°C | 2 hours | Morpholine-2-methanol |
| pH 7, 25°C | >30 days | None detected |
Purity Assessment
Q. Q: What advanced methods quantify trace impurities in this compound?
A: Beyond HPLC, researchers use:
- NMR Spectroscopy: Quantifies residual solvents (e.g., DMF) via ¹H-NMR integration .
- ICP-MS: Detects heavy metals (e.g., Pb, Cd) at <20 μg/g, per pharmacopeial guidelines .
- LC-MS/MS: Identifies azide dimerization by-products (e.g., bis-morpholine triazoles) .
Safety and Handling
Q. Q: What protocols ensure safe handling of this compound in the lab?
A: Critical precautions include:
- Ventilation: Use fume hoods to avoid inhaling azide dust .
- First Aid: Immediate rinsing for eye/skin exposure; medical monitoring for 48+ hours post-ingestion .
- Waste Disposal: Neutralize azide waste with NaNO₂/HCl to prevent explosive HN₃ formation .
Data Contradiction Analysis
Q. Q: How should researchers address conflicting solubility data reported for this compound?
A: Apparent contradictions arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
